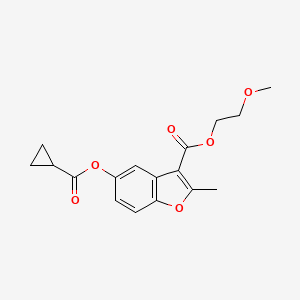
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione” is a benzoxazine derivative. Benzoxazines are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. Oxazine rings are six-membered rings containing one oxygen atom, one nitrogen atom, and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring fused to an oxazine ring, with a 2-methylpropyl group attached at the 1-position of the oxazine ring . The 2,4-dihydro-1H notation indicates that the compound is a 1H-benzoxazine derivative, meaning the nitrogen atom in the oxazine ring carries a hydrogen atom .Chemical Reactions Analysis
Benzoxazines are known to undergo a variety of chemical reactions. They can undergo ring-opening polymerization to form polybenzoxazines, which are high-performance thermosetting resins . The reactivity of the compound could also be influenced by the 2-methylpropyl group attached to the oxazine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the benzoxazine ring, the 2-methylpropyl group, and the two carbonyl groups .Applications De Recherche Scientifique
- Pyrrolo (1,2-a) pyrazine-1,4-dione, hexahydro 3-(2-methyl propyl) (PPDHMP) , derived from the marine bacterium Staphylococcus sp. strain MB30, exhibits anticancer effects. It induces G1 cell cycle arrest, apoptotic changes, caspase activation, and anti-apoptotic protein modulation .
- Monoisobutyl phthalate (MIBP) is a metabolite of phthalates. It finds use as a plasticizer in various polymer formulations, enhancing flexibility, durability, and processability of plastics .
- 2- [4- (2-Methylpropyl)phenyl]ethanol serves as a solvent and chemical intermediate. It participates in organic synthesis, contributing to the creation of diverse compounds .
Anticancer Potential
Plasticizers and Polymers
Solvent and Chemical Intermediates
Mécanisme D'action
Target of Action
Related compounds have been found to target toll-like receptors (tlrs), which play a crucial role in the immune response .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect the tumour necrosis factor receptor superfamily (tnfrsf) and the prolactin receptor pathway, both of which affect spermatogenesis .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds have been found to induce changes at the molecular and cellular levels, which could potentially influence various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-amino-2-methylpropanol with phthalic anhydride followed by cyclization to form the benzoxazine ring.", "Starting Materials": [ "2-amino-2-methylpropanol", "Phthalic anhydride", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-amino-2-methylpropanol (1.0 eq) in acetic anhydride and add phthalic anhydride (1.0 eq) slowly with stirring.", "Step 2: Heat the reaction mixture to 80-90°C for 2-3 hours until a clear solution is obtained.", "Step 3: Cool the reaction mixture to room temperature and add sodium acetate (1.5 eq) to the mixture.", "Step 4: Add methanol to the mixture and stir for 30 minutes.", "Step 5: Filter the precipitated solid and wash with methanol.", "Step 6: Dissolve the solid in chloroform and reflux for 2-3 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 8: Wash the solid with chloroform and dry in vacuum to obtain 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione." ] } | |
Numéro CAS |
292139-34-5 |
Nom du produit |
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 |
Nom IUPAC |
1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3 |
Clé InChI |
ZQTLLCOTAWSEHN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)OC1=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)
![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)
![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)




![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
